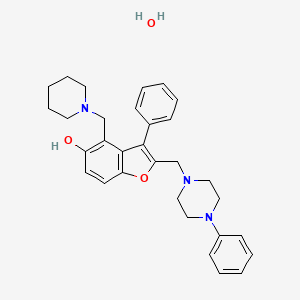

5-Benzofuranol, 3-phenyl-2-((4-phenyl-1-piperazinyl)methyl)-4-piperidinomethyl-, hemihydrate

Description

This compound features a benzofuranol core substituted with phenyl, piperazinyl, and piperidinomethyl groups. The hemihydrate form suggests enhanced stability or solubility compared to anhydrous forms.

Properties

CAS No. |

74229-23-5 |

|---|---|

Molecular Formula |

C31H37N3O3 |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

3-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-4-(piperidin-1-ylmethyl)-1-benzofuran-5-ol;hydrate |

InChI |

InChI=1S/C31H35N3O2.H2O/c35-27-14-15-28-31(26(27)22-32-16-8-3-9-17-32)30(24-10-4-1-5-11-24)29(36-28)23-33-18-20-34(21-19-33)25-12-6-2-7-13-25;/h1-2,4-7,10-15,35H,3,8-9,16-23H2;1H2 |

InChI Key |

MRCTYZMQEDTVBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)CN4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)O.O |

Origin of Product |

United States |

Preparation Methods

Substitution and Cyclization to Form Benzofuran Intermediate

Starting Materials : 5-nitrosalicylaldehyde and a substituted alkyl halide (MCH2R1), where M can be chlorine, bromine, iodine, methanesulfonyloxy, or para-toluene sulfonyloxy, and R1 is either CONH2 (amide) or CN (nitrile).

Reaction Conditions : Under alkaline conditions, a substitution reaction occurs between 5-nitrosalicylaldehyde and MCH2R1, followed by dehydration and ring closure to form 5-nitrobenzofuran derivatives.

Example Reaction : Using bromoacetonitrile as MCH2R1, the reaction proceeds at 70 °C for 3-4 hours in N-methylpyrrolidone solvent, yielding 5-nitrobenzofuran-2-formonitrile as a solid after precipitation and filtration.

Notes : The choice of halide and reaction conditions affects yield and purity. The reaction is monitored by TLC to ensure completion.

Reduction of Nitro Group to Amino Group

Reaction : The nitro group on the benzofuran intermediate is reduced to an amino group using a suitable reductive agent (e.g., catalytic hydrogenation or chemical reductants).

Workup : After reduction, the product is filtered, extracted with organic solvents, and concentrated to yield 5-amino-benzofuran derivatives.

Example : Reduction of 5-nitrobenzofuran-2-formonitrile yields 5-amino-benzofuran-2-formonitrile.

Cyclization with (2-Chloroethyl)amine Hydrochloride

Reaction : The amino benzofuran intermediate reacts with two equivalents of (2-chloroethyl)amine hydrochloride under reflux in propanol or similar solvents for extended periods (e.g., 45 hours).

Outcome : This step forms the piperazine ring via intramolecular cyclization, producing 5-piperazinyl benzofuran derivatives.

Isolation : The product is isolated by filtration and recrystallization, commonly from methanol.

Hydrolysis of Nitrile to Amide (If Applicable)

When R1 = CN : The nitrile group is hydrolyzed under acidic or basic conditions (e.g., concentrated hydrochloric acid at 60 °C for 3-4 hours) to convert it into the corresponding amide group.

Workup : After hydrolysis, extraction and pH adjustment are performed, followed by crystallization of the amide hydrochloride salt.

Salt Formation and Crystallization

The final compound is often isolated as a salt (e.g., oxalate, hydrochloride) to improve stability and solubility.

Procedure : The amide compound is dissolved in an appropriate solvent system (e.g., methyl tertiary butyl ether, ethanol), acid is added, and the salt precipitates upon stirring and cooling.

Drying : The solid salt is filtered and dried under controlled temperature (below 45 °C) to obtain the hemihydrate form.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | Substitution & Cyclization | 5-nitrosalicylaldehyde + MCH2R1 (e.g., bromoacetonitrile), alkaline, 70 °C, 3-4 h | 5-nitrobenzofuran-2-formonitrile | Monitored by TLC, extraction & crystallization |

| 2 | Reduction | 5-nitrobenzofuran derivative + reductive agent | 5-amino-benzofuran derivative | Filtration, organic extraction |

| 3 | Cyclization | Amino derivative + 2-(2-chloroethyl)amine hydrochloride, reflux in propanol, 45 h | 5-piperazinyl benzofuran derivative | Recrystallization from methanol |

| 4 | Hydrolysis (if nitrile present) | Nitrile derivative + concentrated HCl, 60 °C, 3-4 h | 5-piperazinyl benzofuran-2-methane amide | pH adjustment, extraction |

| 5 | Salt Formation & Crystallization | Amide + acid (e.g., oxalic acid), solvent (MTBE, ethanol), stirring below 10 °C | Hemihydrate salt form of final compound | Filtration and drying |

Analytical Data Supporting Preparation

NMR Characterization : Proton NMR spectra confirm the presence of aromatic protons, piperazine and piperidine ring protons, and benzofuran hydroxyl groups at expected chemical shifts.

Purity and Yield : The described method achieves high purity crystalline products with good yields, suitable for scale-up.

Solvent and Temperature Control : Critical for optimizing reaction rates and product crystallinity.

Advantages of the Preparation Method

Short Synthetic Route : The process reduces the number of steps compared to traditional methods, improving efficiency.

Cost-Effective : Utilizes readily available starting materials and avoids expensive reagents.

Industrial Scalability : Conditions and reagents are compatible with large-scale synthesis.

Versatility : The method accommodates different substituents (e.g., CN or CONH2) allowing structural tuning.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranol, 3-phenyl-2-((4-phenyl-1-piperazinyl)methyl)-4-piperidinomethyl-, hemihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Benzofuranol, 3-phenyl-2-((4-phenyl-1-piperazinyl)methyl)-4-piperidinomethyl-, hemihydrate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Benzofuranol, 3-phenyl-2-((4-phenyl-1-piperazinyl)methyl)-4-piperidinomethyl-, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features

Key Substituents and Functional Groups

Key Observations :

- Unlike thiazolidinone derivatives , the target lacks heterocyclic fused rings but shares a benzofuran core, which is critical for π-π interactions in biological systems.

Physical Data Comparison :

Pharmacological and Physicochemical Properties

Solubility and Stability :

Biological Activity

5-Benzofuranol, 3-phenyl-2-((4-phenyl-1-piperazinyl)methyl)-4-piperidinomethyl-, hemihydrate, is a complex organic compound known for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C31H35N3O2. The compound features a benzofuran core, which is known for its diverse pharmacological properties, along with piperazine and piperidine moieties that contribute to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C31H35N3O2 |

| CAS Number | 74229-21-3 |

| SMILES | C1=CC2=C(C=C1)C(=C(C2)O)C(C(C)(C)N)N1CCN(CC1)C(=C(C)C)C(C)(C)N |

| Molecular Weight | 505.64 g/mol |

Synthesis and Characterization

The synthesis of this compound involves the condensation of various amines with aldehydes to form Schiff bases, followed by acylation to yield the final product. The characterization techniques employed include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.

- Infrared Spectroscopy (FT-IR) : To identify functional groups.

- Mass Spectrometry : For molecular weight determination.

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In a study involving several synthesized analogs, certain compounds showed potent activity against bacterial and fungal strains using disc diffusion and minimum inhibitory concentration (MIC) methods. For instance:

- Compounds derived from benzofuran demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Results indicated that some derivatives exhibited strong antioxidant capabilities, suggesting potential protective effects against oxidative stress .

Binding Studies

Fluorescence quenching studies revealed that the compound interacts with bovine serum albumin (BSA), indicating its potential for drug delivery applications. The binding constants calculated suggest a strong interaction between the compound and BSA, which is crucial for understanding its pharmacokinetics .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, several analogs of 5-benzofuranol were tested for their antimicrobial properties. Notably, the compound exhibited significant inhibition against Escherichia coli with an MIC of 32 µg/mL. This finding supports further exploration into its use as an antimicrobial agent in clinical settings.

Case Study 2: Antioxidant Potential

A study assessed the antioxidant activity of various derivatives using in vitro assays. The results indicated that certain compounds had an IC50 value lower than standard antioxidants like ascorbic acid, highlighting their potential therapeutic applications in preventing oxidative damage in cells.

Q & A

Q. Why might HPLC purity (95%) conflict with elemental analysis results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.